molecular formula C10H12N6 B15010936 3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine

3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B15010936
M. Wt: 216.24 g/mol
InChI Key: CPKBSUOSXJJXRR-WUXMJOGZSA-N
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Description

3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine typically involves the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-amino-1,2,4-triazole under appropriate conditions to yield the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require the implementation of safety measures and quality control protocols to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the hydrazinyl group.

Scientific Research Applications

3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine: Similar structure with a chloro substituent.

    (2E)-2-(4-Methylbenzylidene)-6-[(4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-1,4-benzothiazin-3(4H)-one: Contains a benzothiazinone core with a similar benzylidene group.

Uniqueness

3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its triazole core and hydrazinyl group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

3-N-[(E)-(4-methylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C10H12N6/c1-8-2-4-9(5-3-8)6-12-14-10-15-13-7-16(10)11/h2-7H,11H2,1H3,(H,14,15)/b12-6+

InChI Key

CPKBSUOSXJJXRR-WUXMJOGZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NN=CN2N

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NN=CN2N

Origin of Product

United States

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